2,5-Dimethyl-2,4-hexadienedioic acid

Polymer Chemistry Monomer Thermal Stability Melt Polycondensation

Standard muconic acid monomers yield polymers with lower molecular weight and poor solubility. 2,5-Dimethyl-2,4-hexadienedioic acid overcomes these limitations through methyl substitution. • Produces polyamides with higher molecular weight and superior film strength vs unsubstituted muconic acid • Melting point 332-333°C provides wider thermal processing window (+31°C) • Enables template-directed [2+2] photocycloaddition for photo-patternable materials Supplied as (E,E)-isomer with purity ≥98% for reproducible polymerization results. Global shipping from stock.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 20514-41-4
Cat. No. B1310804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-2,4-hexadienedioic acid
CAS20514-41-4
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC(=CC=C(C)C(=O)O)C(=O)O
InChIInChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/b5-3+,6-4+
InChIKeyHVMNFKUBOVSQCO-GGWOSOGESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-2,4-hexadienedioic Acid: Performance-Advantaged Monomer


2,5-Dimethyl-2,4-hexadienedioic acid (CAS 20514-41-4), also known as (E,E)-α,α'-dimethylmuconic acid, is a symmetrically methyl-substituted muconic acid derivative. This compound features a conjugated (E,E)-diene backbone with two carboxylic acid termini, making it a valuable monomer for condensation polymerization [1]. The presence of the methyl substituents significantly alters the monomer's physical properties, such as melting point and solubility, compared to the unsubstituted parent compound, muconic acid. These differences directly translate into enhanced polymer characteristics, including improved molecular weight, film strength, and solubility, as observed in polyamide and polyhydrazide systems [2]. This evidence guide provides the quantitative differentiation that supports its prioritization over muconic acid in specific procurement scenarios.

Why Muconic Acid Cannot Substitute Dimethylmuconic Acid


While muconic acid serves as a common renewable monomer, directly substituting 2,5-dimethyl-2,4-hexadienedioic acid (α,α'-dimethylmuconic acid) in existing polymer formulations often leads to a significant loss of performance. The fundamental issue is that the methyl group induces steric and electronic effects that alter monomer reactivity, polymer chain packing, and final material properties [1]. For instance, polyamides synthesized from α,α'-dimethylmuconic acid chloride exhibit higher molecular weights, improved film strength, and superior solubility compared to those from unsubstituted muconic acid [1]. Moreover, the presence of the methyl group enables specific solid-state photochemical reactivity, such as [2+2] photocycloaddition, which is directed differently compared to the unsubstituted diacid, enabling unique topochemical control in crystal engineering [2]. These property differences are not incremental but essential for achieving target performance profiles, making simple one-for-one substitution ineffective.

Key Advantages Over Muconic Acid


Higher Melting Point Enhances Melt Processing Stability

The (E,E)-isomer of 2,5-dimethyl-2,4-hexadienedioic acid (trans,trans-form) exhibits a significantly higher melting point compared to the analogous trans,trans-muconic acid, which is a key factor for high-temperature melt polymerization processes [1]. Thermal stability of the monomer is critical to prevent premature decomposition during polycondensation, and a higher melting point suggests stronger intermolecular forces that can translate to better polymer properties [2].

Polymer Chemistry Monomer Thermal Stability Melt Polycondensation

Improved Solubility in Organic Solvents

The (E,E)-2,5-dimethyl-2,4-hexadienedioic acid (trans,trans-isomer) shows a starkly different solubility profile in common organic solvents compared to its unsubstituted trans,trans-muconic acid counterpart [1]. While unsubstituted trans,trans-muconic acid is notoriously insoluble in most organic solvents, making solution polymerization challenging, the dimethyl analog achieves useful solubility in alcohols and esters [1][2]. This solubility improvement is a direct consequence of the methyl groups disrupting the crystal lattice energy.

Polymer Processing Solution Polymerization Solubility

Superior Film Strength and Molecular Weight

A direct comparative study by Rogers et al. (1986) demonstrated that polyhydrazides and polyamides synthesized from α,α'-dimethylmuconic acid chloride consistently outperformed those from unsubstituted muconic acid chloride [1]. The polymers based on the dimethyl monomer exhibited higher inherent viscosities (indicative of higher molecular weight), as well as superior film strength and solubility [1]. This study provides the strongest evidence for selecting the dimethyl monomer when high-performance unsaturated polyamides are required.

Polyamide Synthesis Polymer Film Strength Molecular Weight Enhancement

Unique [2+2] Photocycloaddition in Solid State

Unlike unsubstituted muconic acid, (E,E)-2,5-dimethylmuconic acid (dmma) has been shown to engage in intermolecular [2+2] photocycloaddition in the solid state when directed by hydrogen-bond-acceptor templates [1]. This reactivity is critically dependent on the methyl groups, which pre-organize the molecules in a crystalline lattice with the alkene bonds aligned in the correct geometry for reaction. Co-crystallization with a specific template yields a photoactive 0D or 1D assembly, a capability not demonstrated for muconic acid itself [1]. This opens a pathway to patterned or cross-linked polymer films.

Crystal Engineering Solid-State Photochemistry Topochemical Polymerization

Application Scenarios


High-Strength Polyamide Films

For researchers aiming to produce flexible, high-strength polymer films from renewable monomers, 2,5-dimethyl-2,4-hexadienedioic acid is the superior choice. The direct comparative evidence shows that its polyamides have higher molecular weight and superior film strength compared to those from muconic acid [1]. Furthermore, the monomer's usable solubility in ethanol and ethyl acetate allows for facile solution polymerization and film casting, a process impossible with the unsubstituted diacid [2]. A procurement specification should explicitly require the (E,E)-isomer to ensure reproducibility.

High-Temperature Melt Polycondensation

In synthetic protocols where monomer thermal stability is paramount, the 31-32 °C higher melting point of the trans,trans-2,5-dimethyl-2,4-hexadienedioic acid (332-333 °C) compared to trans,trans-muconic acid (301 °C) provides a wider processing window [1]. This is crucial for avoiding premature decomposition in melt polycondensations with high-melting diols or diamines. This advantage directly answers the procurement question for scale-up synthesis where thermal management dictates product quality.

Photo-Patternable Polymer Networks

The unique ability of (E,E)-2,5-dimethylmuconic acid to undergo template-directed [2+2] photocycloaddition in the solid state enables the bottom-up assembly of complex polymer architectures inaccessible with muconic acid [1]. For material scientists working on photo-patternable coatings or single-crystal-to-single-crystal polymerizations, this compound is the essential monomer. The selective reactivity is a direct consequence of the methyl substituents, and substituting it with muconic acid would abolish this designed functionality [1].

UV-Stable Plasticizers for Vinyl Polymers

Patent literature establishes that linear polyesters from α,α'-dimethyl muconic acids, when formulated with polyethylene glycols, yield normally liquid curable plasticizers that impart ultraviolet stability to solid vinyl chloride polymers [1]. This is a specific, industrially validated application where the dimethyl monomer is critical to the performance advantage; the unsubstituted muconic acid does not provide this specific UV-stabilizing plasticizer function. This directs procurement for specialty chemical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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